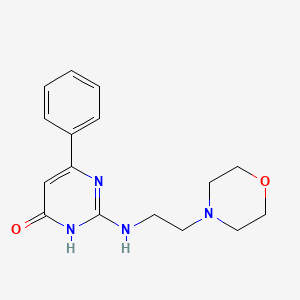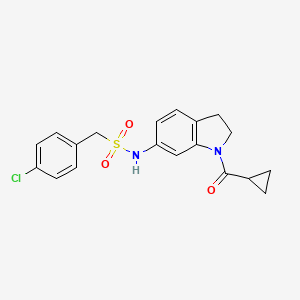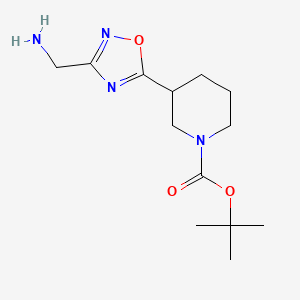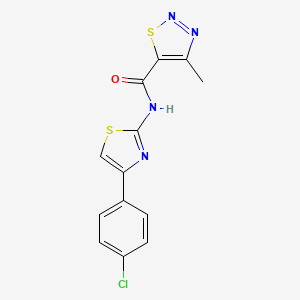
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which makes the carbon atom attached to it highly electrophilic. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl trifluoromethanesulphonate: Similar structure but lacks the chlorine substituent.
4-Chloro-2-methylphenyl trifluoromethanesulphonate: Similar structure but has a methyl group instead of a methoxy group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.
Uniqueness
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the trifluoromethanesulphonate group makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H6ClF3O4S |
|---|---|
Peso molecular |
290.64 g/mol |
Nombre IUPAC |
(2-chloro-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clave InChI |
OHCUFMQUNOVCRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


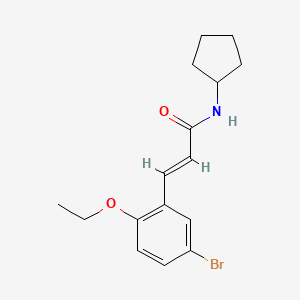
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
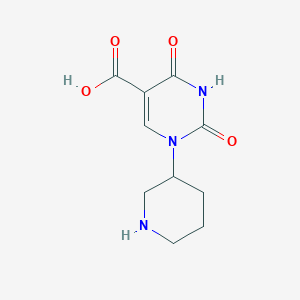
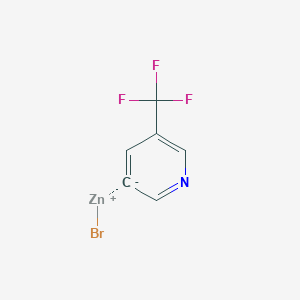


acetate](/img/structure/B14870902.png)

